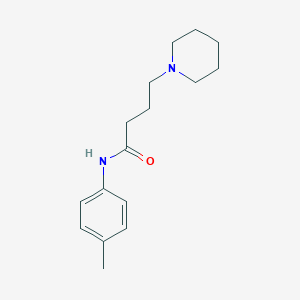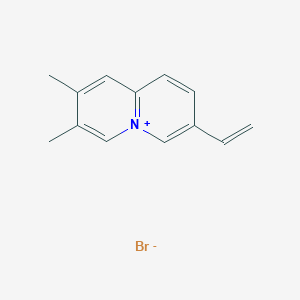
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1S,3S)-3-methylcyclohexan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the esterification of (1S,3S)-3-methylcyclohexan-1-ol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1S,3S)-3-methylcyclohexanone or (1S,3S)-3-methylcyclohexanoic acid.
Reduction: Formation of (1S,3S)-3-methylcyclohexane.
Substitution: Formation of (1S,3S)-3-methylcyclohexyl chloride or bromide.
Scientific Research Applications
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(1S,3S)-3-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chiral nature of the compound can lead to stereospecific interactions, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-methylcyclohexan-1-ol: A stereoisomer with different biological activity.
Cyclohexanol: A simpler alcohol with similar chemical properties but lacking chirality.
Methylcyclohexane: A related compound without the hydroxyl group.
Uniqueness
Acetic acid;(1S,3S)-3-methylcyclohexan-1-ol is unique due to its combination of a chiral alcohol and acetic acid, providing distinct chemical and biological properties. Its chirality can lead to specific interactions in biological systems, making it valuable for research and industrial applications.
Properties
CAS No. |
66922-08-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;(1S,3S)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)/t6-,7-;/m0./s1 |
InChI Key |
XRJPCYYFUVEELV-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](C1)O.CC(=O)O |
Canonical SMILES |
CC1CCCC(C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
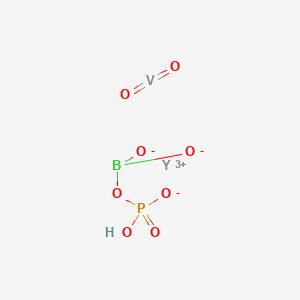

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
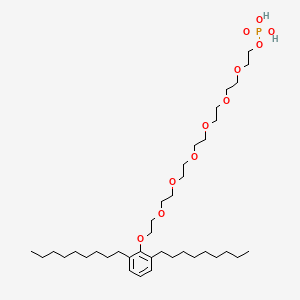

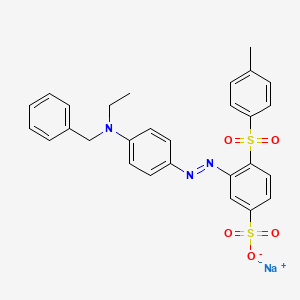
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
